Nervonoyl chloride

Übersicht

Beschreibung

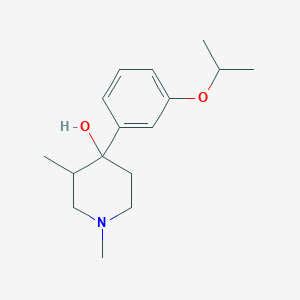

Nervonoyl chloride is a useful research compound. Its molecular formula is C24H45ClO and its molecular weight is 385.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Interesterified Fats for Mental Health

- Application : Interesterified fats containing nervonic acid, derived from palm stearin, Acer truncatum oil, and palm kernel oil, show promise for mental health benefits. These fats, rich in nervonic acid, demonstrate improved plasticities and oxidative stability, suggesting potential use in margarine applications (Hu, Xu, & Yu, 2017).

Nervonic Acid Production in Plants

- Application : Plant seed oils offer a renewable source of nervonic acid (NA), crucial for brain development. Genetic engineering of NA biosynthesis in oil crops can enhance crop nutritional quality, and NA has significant potential in nutraceutical, pharmaceutical, and chemical industries (Liu et al., 2021).

Nervonic Acid in Encephalopathy Treatment

- Application : Nervonic acid plays a critical role in brain health and has been researched for its application in preventing and treating encephalopathy, including multiple sclerosis and Alzheimer's disease (Liu Wenba, 2014).

Synthesis of Nervonic Acid

- Application : A green and convenient synthesis method for Nervonic acid has been developed. This method, involving microwave and lithium chloride, offers a more efficient alternative to previous methods, with potential applications in natural product synthesis (Wang et al., 2022).

Biological Functions of Nervonic Acid

- Application : Studies on nervonic acid's functionality have included treatments for demyelinating diseases and cardiovascular diseases. Its sources from oil crop seeds and microalgae, and production enhancements via transgenic technology, indicate its broad application potential in health-related fields (Li et al., 2019).

Ceramides in Human Cells

- Application : The detection of ceramides, including N-(nervonyl)-sphingosine, in human cells has implications for understanding cell growth and signaling pathways, potentially guiding research in cellular biology and therapeutic applications (Couch et al., 1997).

Nervonic Acid in Acer Species

- Application : The diversity in seed oil content and fatty acid composition in Acer species, as sources of nervonic acid, offers potential for exploring new plant-based sources of NA. This research could guide breeding programs for plants with high nervonic acid content (He, Li, & Tian, 2020).

Membrane Domain Formation

- Application : The study of membrane reorganization by nervonoylceramide provides insights into the biological processes regulated by ceramide, such as apoptosis. This research is important for understanding the biophysical properties of membranes and their alterations induced by ceramides (Pinto et al., 2008).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(Z)-tetracos-15-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H45ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3/b10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEHNDDDUYRIIC-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B3103870.png)

![[Methyl(3-nitropyridin-2-yl)amino]acetic acid](/img/structure/B3103909.png)

![2-(tert-Butoxycarbonyl)-7beta-amino-2-aza-5-oxaspiro[3.4]octane](/img/structure/B3103920.png)